(6-(Difluoromethyl)pyridin-2-YL)methanamine chemical properties
(6-(Difluoromethyl)pyridin-2-YL)methanamine chemical properties
Title: (6-(Difluoromethyl)pyridin-2-YL)methanamine: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Medicinal Utility
Abstract In modern drug discovery, the strategic incorporation of fluorinated moieties is a fundamental tactic for optimizing pharmacokinetics, metabolic stability, and target binding affinity. (6-(Difluoromethyl)pyridin-2-YL)methanamine (CAS: 1211519-39-9) represents a highly specialized bifunctional building block. It combines the nucleophilic versatility of a primary methanamine with the unique physicochemical properties of a difluoromethyl (-CF 2 H) group on a pyridine core[1]. This whitepaper provides an in-depth analysis of its structural properties, its role as a bioisostere, and validated experimental protocols for its integration into complex molecular architectures.
Structural and Physicochemical Profiling
The architectural design of (6-(Difluoromethyl)pyridin-2-YL)methanamine leverages electronic push-pull dynamics. The pyridine ring serves as an electron-deficient aromatic scaffold, heavily influenced by the substituents at the C2 and C6 positions.
Quantitative Data Summary
To facilitate rapid comparison for assay development and computational modeling, the core physicochemical properties are summarized below:
| Property | Value |
| IUPAC Name | [6-(difluoromethyl)pyridin-2-yl]methanamine |
| CAS Registry Number | 1211519-39-9[2] |
| Molecular Formula | C 7 H 8 F 2 N 2 [1] |
| Molecular Weight | 158.15 g/mol [2] |
| Hydrogen Bond Donors | 2 (Amine) + 1 (CF 2 H) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, F atoms) |
Electronic and Inductive Effects
The -CF 2 H group exerts a strong inductive electron-withdrawing effect (-I) across the pyridine π -system. This electronic pull significantly lowers the pKa of the endocyclic pyridine nitrogen compared to a non-fluorinated analog[3]. Consequently, the pyridine core is less susceptible to protonation at physiological pH (7.4), which directly increases the overall lipophilicity (LogD 7.4 ) and enhances passive membrane permeability[4]. Meanwhile, the primary amine at the C2 position, insulated by a methylene spacer (-CH 2 -), retains its basicity and strong nucleophilicity, making it an ideal anchor point for synthetic functionalization.
The Difluoromethyl (-CF 2 H) Bioisostere in Medicinal Chemistry
As a Senior Application Scientist, understanding why a building block is chosen is as critical as knowing how to use it. The -CF 2 H group is not merely a metabolic shield; it is a dynamic participant in molecular recognition.
The Lipophilic Hydrogen Bond Donor (LHBD) Concept
Unlike the highly hydrophobic trifluoromethyl (-CF 3 ) group, the difluoromethyl group acts as a "lipophilic hydrogen bond donor"[5]. The highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding[6]. This allows the -CF 2 H group to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH 2 ) groups[7].
Intramolecular Hydrogen Bonding (IMHB)
The -CF 2 H group can form Intramolecular Hydrogen Bonds (IMHBs) with adjacent hydrogen bond acceptors[6]. By forming an IMHB, the molecule effectively "masks" its polar surface area when traversing lipid bilayers, leading to a paradoxical increase in both aqueous solubility (when the IMHB is broken in water) and membrane permeability (when the IMHB forms in the lipid environment)[5]. Furthermore, replacing easily oxidized positions on a pyridine ring with a -CF 2 H group prevents cytochrome P450-mediated metabolism, drastically improving the pharmacokinetic half-life of the resulting drug candidate[8].
Visualizing Molecular Relationships
The following diagram illustrates the electronic relationships and functional utility of the target scaffold.
Fig 1. Structural functionalization and electronic relationships of the target pyridine scaffold.
Experimental Workflows: Synthetic Utility and Reactivity
To harness this building block effectively, protocols must be designed as self-validating systems. The primary methanamine is highly reactive toward electrophiles, making it an excellent candidate for amide couplings, reductive aminations, and sulfonamide formations.
Standard Amide Coupling Protocol (Self-Validating System)
Objective: Conjugate the primary amine of (6-(Difluoromethyl)pyridin-2-YL)methanamine with a target carboxylic acid to form a stable amide bond.
Reagents:
-
Target Carboxylic Acid (1.0 eq)
-
(6-(Difluoromethyl)pyridin-2-YL)methanamine (1.1 eq)
-
HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology & Causality:
-
Pre-activation of the Carboxylic Acid:
-
Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature under an inert nitrogen atmosphere.
-
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming the highly reactive HOAt ester. Pre-activation is critical; it ensures the carboxylic acid is fully converted to the active ester before the amine is introduced. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.
-
-
Nucleophilic Addition:
-
Action: Add (6-(Difluoromethyl)pyridin-2-YL)methanamine (1.1 eq) to the reaction mixture. Stir for 2–4 hours at room temperature.
-
Causality: The primary amine rapidly attacks the HOAt ester. While the -CF 2 H group exerts an electron-withdrawing effect on the pyridine ring, the methylene spacer (-CH 2 -) insulates the amine, preserving its nucleophilicity and ensuring rapid conversion without the need for elevated temperatures.
-
-
Validation & Workup:
-
Action: Monitor reaction completion via LC-MS (Liquid Chromatography-Mass Spectrometry). Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Causality: The basic aqueous quench serves a dual purpose: it neutralizes any unreacted acid and forces the highly polar DMF and DIPEA salts into the aqueous phase. The lipophilic nature imparted by the -CF 2 H group ensures the target amide partitions cleanly into the organic EtOAc layer, simplifying downstream chromatographic purification.
-
References
- molaid.com - (6-(Difluoromethyl)pyridin-2-YL)methanamine CAS Information.
- cymitquimica.com - CAS 1211519-39-9: 6-(Difluorometil)-2-piridinmetanamina.
- National Institutes of Health (PMC) - CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- National Institutes of Health (PMC) - Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- ResearchGate - The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- National Institutes of Health (PMC) - 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
Sources
- 1. CAS 1211519-39-9: 6-(Difluorometil)-2-piridinmetanamina [cymitquimica.com]
- 2. (6-(Difluoromethyl)pyridin-2-YL)methanamine - CAS号 1211519-39-9 - 摩熵化学 [molaid.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
